![molecular formula C26H30N4O2S B2888342 2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide CAS No. 1116045-23-8](/img/structure/B2888342.png)
2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide” is a complex organic molecule that contains a 3,4-dihydroquinoxalin-2-one moiety . This moiety is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It is of broad interest due to its potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2-ones has been achieved through various methods . One approach involves the coupling/cyclization of chiral pool amino acids . Another method involves Michael addition/cyclization cascades . The synthesis of these compounds can also be achieved through multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis
The 3,4-dihydroquinoxalin-2-one moiety is a bicyclic structure with a benzene ring fused to a ketopiperazine . This heterocyclic scaffold is chemically versatile, allowing for a broad range of substitution patterns .Chemical Reactions Analysis
The 3,4-dihydroquinoxalin-2-one moiety can undergo various chemical reactions . For instance, it can participate in coupling/cyclization reactions with chiral pool amino acids . It can also undergo Michael addition/cyclization cascades .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been studied for its potential anticancer activity. A related series, including methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and corresponding derivatives, showed significant antiproliferative activity against human cancer cell lines HCT-116 and MCF-7 (El Rayes et al., 2019). These findings suggest a potential application of similar compounds in cancer research and therapy.
Topoisomerase II Inhibition
Compounds structurally similar to the one have been evaluated for cytotoxicity and topoisomerase II inhibitory activity. Certain derivatives showed high efficacy in cell lines resistant to doxorubicin, such as melanoma and ovarian cancer cell lines, highlighting their potential as cancer therapeutics (Gomez-Monterrey et al., 2011).
Crystal Structure Analysis
Studies have been conducted to understand the crystal structure of related compounds, which is crucial for drug development and understanding molecular interactions. For example, the crystal structure of propaquizafop, a herbicide with a similar quinoxaline ring, has been analyzed (Jeon et al., 2014). This type of research can provide insights into the physical and chemical properties of similar compounds.
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of related compounds for various applications. For instance, benzo[d]pyrrolo[2,1-b][1,3]oxazines were synthesized by intramolecular cyclization, demonstrating the versatility and potential for creating new compounds with unique properties (Maslivets et al., 2017).
Antimicrobial Activity
Some novel quinoxalines, related to the compound , have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Soliman & Amer, 2012).
Antibacterial and Antifungal Agents
Derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use in treating bacterial and fungal infections (Kumar et al., 2012).
Zukünftige Richtungen
The future directions for research on “2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide” and related compounds could involve further exploration of their therapeutic properties. Given their potential antiviral and anti-inflammatory activities, these compounds could be investigated for their efficacy against various diseases .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have been shown to have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It is known that the dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . This structural feature might play a crucial role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities .
Result of Action
Compounds with similar structures have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-3-19-4-8-22(9-5-19)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-20-6-10-23(33-2)11-7-20/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHOXFTYTCTZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)
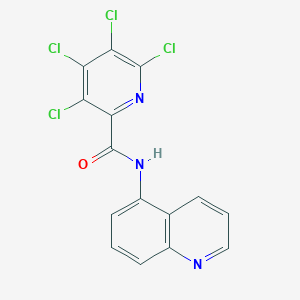
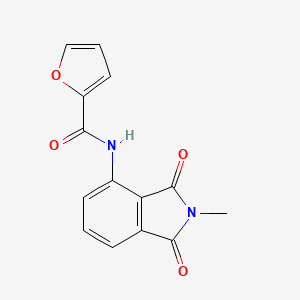
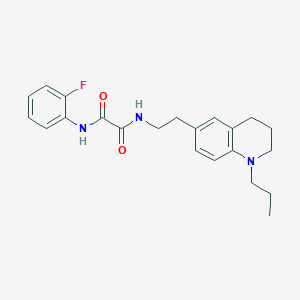
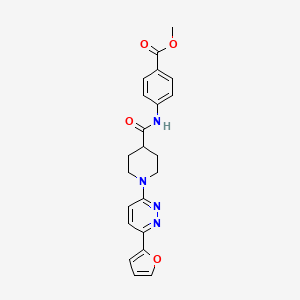
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
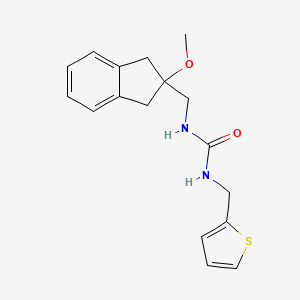
![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)
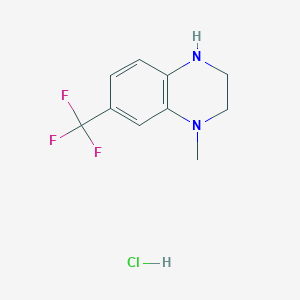
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)

